2-Octadecyloxynaphthalene
Description
2-Octadecyloxynaphthalene is a naphthalene derivative substituted with an octadecyloxy (-O-C₁₈H₃₇) group at the 2-position. This compound features a hydrophobic alkyl chain, which significantly influences its physicochemical properties, including solubility, thermal stability, and aggregation behavior. It is typically synthesized via nucleophilic substitution reactions, where naphthol derivatives react with alkyl halides in the presence of a base, as demonstrated in analogous synthesis protocols for alkoxynaphthalenes . The long alkyl chain enhances its lipophilicity, making it suitable for applications in surfactants, lubricants, and organic electronic materials.
Properties
CAS No. |
116834-04-9 |
|---|---|
Molecular Formula |
C28H44O |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-octadecoxynaphthalene |
InChI |
InChI=1S/C28H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-29-28-23-22-26-20-17-18-21-27(26)25-28/h17-18,20-23,25H,2-16,19,24H2,1H3 |
InChI Key |
CUYIFJPIAHKION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares key properties of 2-octadecyloxynaphthalene with other naphthalene derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|
| 2-Octadecyloxynaphthalene | C₂₈H₄₄O | ~396.65 | Alkoxy (C₁₈H₃₇O-) | Surfactants, lubricants |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl (-CH₃) | Solvent, fuel additive |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | Methyl (-CH₃) | Industrial intermediates |
| Octocrylene | C₂₄H₂₇NO₂ | 361.48 | Cyano, ester | UV absorber in cosmetics |
| Octafluoronaphthalene | C₁₀F₈ | 272.08 | Fluorine substituents | Electronics, fluoropolymers |
Notes:
- 2-Octadecyloxynaphthalene : The long alkyl chain imparts high hydrophobicity and low volatility, distinguishing it from smaller alkyl-substituted naphthalenes like methyl derivatives .
- Methylnaphthalenes (1- and 2- isomers) : These exhibit higher volatility and are used as solvents or fuel additives due to their simpler alkyl groups .
- Octocrylene: A UV-absorbing compound with a conjugated cyano-ester structure, unrelated to alkoxy derivatives but sharing a naphthalene-like aromatic system .
- Octafluoronaphthalene : Fluorination increases chemical inertness and thermal stability, making it suitable for electronic applications .
Physicochemical Properties
Solubility and Thermal Behavior
- 2-Octadecyloxynaphthalene: Insoluble in polar solvents (e.g., water, ethanol) but soluble in nonpolar solvents like hexane or toluene. Its melting point is >100°C due to strong van der Waals interactions between alkyl chains.
- Methylnaphthalenes : Moderately soluble in organic solvents; melting points range from -30°C to 35°C, reflecting lower molecular weight and weaker intermolecular forces .
- Octocrylene : Soluble in oils and organic solvents; melting point ~-20°C, consistent with its ester-dominated structure .
Stability and Reactivity
- 2-Octadecyloxynaphthalene : Stable under ambient conditions but may degrade under prolonged UV exposure or high temperatures (>200°C). Incompatible with strong oxidizing agents .
- Octafluoronaphthalene : Highly stable; resistant to heat and light but may decompose at extreme temperatures to produce CO and halides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
